molecular formula C10H12ClN5O B1520440 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride CAS No. 1240527-83-6

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride

Cat. No. B1520440
M. Wt: 253.69 g/mol
InChI Key: GBWYVQDRASDHOM-UHFFFAOYSA-N
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Description

“2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride” is a compound that contains a 1,2,3-triazole scaffold. This scaffold is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes . The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Synthesis Analysis

The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a similar compound, starts from 1-fluoro-2-nitrobenzene derivatives. The four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .


Molecular Structure Analysis

The 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized. One N atom is pyrrole kind, and the other two atoms are pyridine kind .


Chemical Reactions Analysis

1,2,3-Triazole scaffolds are synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism in Humans

    Studies on drugs like acetaminophen and mirabegron reveal the complexity of drug metabolism, including the formation of various metabolites and their excretion patterns in urine and feces. These findings emphasize the importance of understanding drug metabolism for predicting efficacy and safety (Mrochek et al., 1974; Takusagawa et al., 2012).

  • Intravenous Pharmacokinetics in Elderly Patients

    Research on intravenous paracetamol highlights how age and renal function can significantly affect drug pharmacokinetics, underscoring the need for careful consideration of these factors in clinical applications (Liukas et al., 2011).

Diagnostic and Analytical Methodologies

  • High-Resolution Mass Spectrometry for Biomonitoring

    Non-targeted analyses based on high-resolution mass spectrometry provide insights into overlooked metabolites, improving the monitoring of pharmaceutical use and exposure assessment (David et al., 2020).

  • NMR-Based Metabolomics for Hepatotoxicity

    NMR-based metabolomics approaches in studying hepatotoxicity induced by acetaminophen illustrate the potential of metabolomics in detecting drug-induced liver injury and understanding the metabolic changes associated with drug exposure (Kim et al., 2013).

Future Directions

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

2-amino-N-[4-(triazol-2-yl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O.ClH/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15;/h1-6H,7,11H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWYVQDRASDHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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